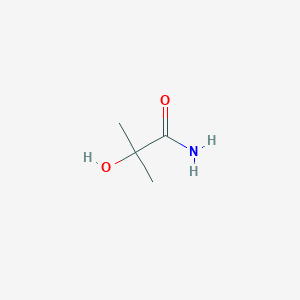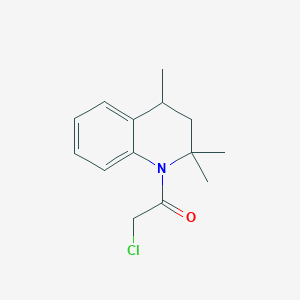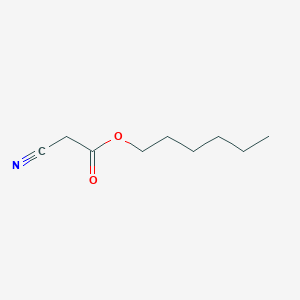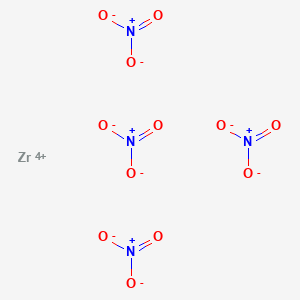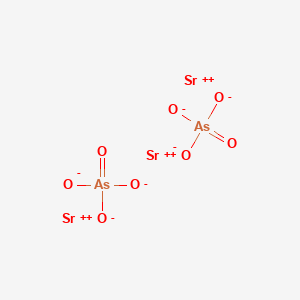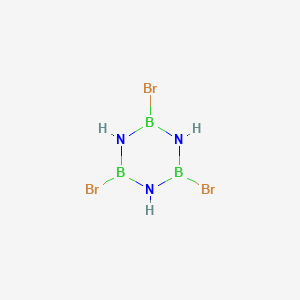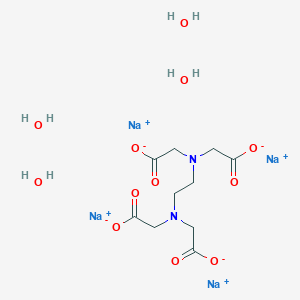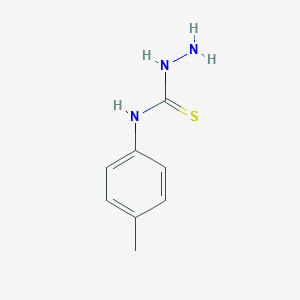
4-(4-Methylphenyl)-3-thiosemicarbazide
説明
"4-(4-Methylphenyl)-3-thiosemicarbazide" is a chemical compound with significant potential in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds. Its utility stems from its reactivity and versatility, allowing for the development of a wide range of derivatives with potential biological activities.
Synthesis Analysis
The synthesis of "4-(4-Methylphenyl)-3-thiosemicarbazide" derivatives can involve various reactions, including the condensation of phenyl-3-thiosemicarbazide derivatives with aminoacetonitrile, leading to the formation of condensed products. These products exhibit reactivity towards different chemical reagents, facilitating the synthesis of thiazole and thiophene derivatives (Mohareb, Ghabrial, & Wardakhan, 1998).
Molecular Structure Analysis
The molecular structure of "4-(4-Methylphenyl)-3-thiosemicarbazide" derivatives has been explored through X-ray diffraction and theoretical calculations using density functional theory (DFT). These analyses provide insights into the geometry, intermolecular interactions, and electronic properties of the molecule, affirming the theoretical bond parameters and electronic properties with experimental results (Kanmazalp et al., 2018).
Chemical Reactions and Properties
This compound is involved in diverse chemical reactions, enabling the synthesis of various heterocyclic compounds with biological activities. Its reactions with different reagents under varying conditions lead to the formation of thiadiazoles, imidazolinones, and other derivatives, demonstrating its versatility and potential in drug development and synthetic chemistry (Hirpara et al., 2003).
科学的研究の応用
Antimicrobial and Antitubercular Activities :
- Synthesized thiosemicarbazides, including compounds structurally related to 4-(4-Methylphenyl)-3-thiosemicarbazide, have shown significant in vitro growth-inhibiting activity against several microbes, including potent antitubercular activity against Mycobacterium tuberculosis (S. Hirpara, K. Parekh, & Hansa Parekh, 2003).
- Some derivatives exhibited notable antibacterial, antitubercular, and anti-HIV activities (B Narendhar, K. Chitra, & Alagarsamy, 2019).
Anticancer Potential :
- Derivatives of thiosemicarbazide, including those structurally related to 4-(4-Methylphenyl)-3-thiosemicarbazide, showed potential anticancer activity. They were found to be cytotoxic to gastric cancer cells while being non-toxic to normal fibroblasts. These compounds might intercalate with DNA, causing cell cycle interruption and DNA damage (M. Pitucha, Agnieszka Korga-Plewko, et al., 2020).
Central Nervous System (CNS) Effects :
- Some thiosemicarbazide derivatives, such as 1-diphenylacetyl-4-(4-methylphenyl)thiosemicarbazide, exhibited strong antinociceptive (pain-relieving) activity, potentially through the opioid system (M. Wujec, E. Kędzierska, et al., 2014).
Antidepressant Activity :
- Some 1-thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives, synthesized from thiosemicarbazide, showed promising antidepressant activities in behavioral tests (A. A. Bilgin, E. Palaska, & R. Sunal, 1993).
Potential as a Fluorescence Chemodosimeter :
- Certain thiosemicarbazide derivatives, like 1-(2-phenyl-2H-[1,2,3]triazole-4-carbonyl)-4-(4-methylphenyl)thiosemicarbazide, have been explored as highly selective fluorescence chemodosimeters for detecting Hg2+ ions (H. Lin, W. Shi, et al., 2015).
特性
IUPAC Name |
1-amino-3-(4-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c1-6-2-4-7(5-3-6)10-8(12)11-9/h2-5H,9H2,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAWRKQVDLFINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353170 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylphenyl)-3-thiosemicarbazide | |
CAS RN |
13278-67-6 | |
| Record name | 4-(4-Methylphenyl)-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10353170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-(4-methylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



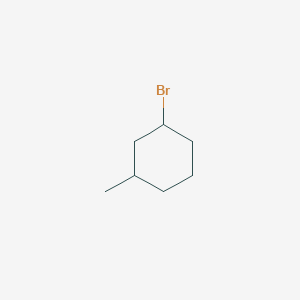
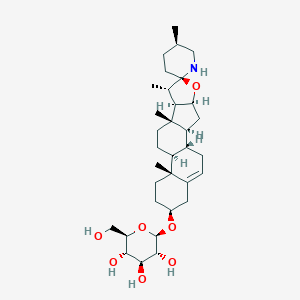
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
